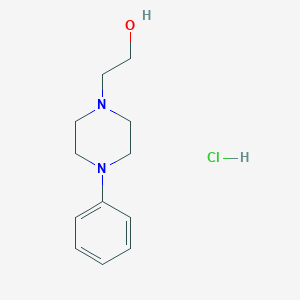
4-Phenyl-1-piperazineethanol monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1-piperazineethanol monohydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a phenyl group attached to the piperazine ring, along with an ethanol group. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-piperazineethanol monohydrochloride typically involves the reaction of 4-phenylpiperazine with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Phenylpiperazine+Ethylene oxide→4-Phenyl-1-piperazineethanol
The resulting 4-Phenyl-1-piperazineethanol is then treated with hydrochloric acid to form the monohydrochloride salt:
4-Phenyl-1-piperazineethanol+HCl→4-Phenyl-1-piperazineethanol monohydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-Phenyl-1-piperazineethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Phenyl-1-piperazineacetaldehyde or 4-Phenyl-1-piperazineacetic acid.
Reduction: Formation of 4-Cyclohexyl-1-piperazineethanol.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
4-Phenyl-1-piperazineethanol monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Used in the production of various chemical products, including polymers and specialty chemicals.
作用機序
The mechanism of action of 4-Phenyl-1-piperazineethanol monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The phenyl group and piperazine ring play a crucial role in its binding affinity and selectivity. The ethanol group may enhance its solubility and facilitate its transport across biological membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Phenylpiperazine: Lacks the ethanol group, which may affect its solubility and reactivity.
1-(2-Hydroxyethyl)-4-phenylpiperazine: Similar structure but different functional groups, leading to variations in chemical and biological properties.
4-Cyclohexyl-1-piperazineethanol: Similar structure but with a cyclohexyl group instead of a phenyl group, affecting its binding affinity and selectivity.
Uniqueness
4-Phenyl-1-piperazineethanol monohydrochloride is unique due to the presence of both the phenyl and ethanol groups, which contribute to its distinct chemical and biological properties. The monohydrochloride form enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
36245-27-9 |
|---|---|
分子式 |
C12H19ClN2O |
分子量 |
242.74 g/mol |
IUPAC名 |
2-(4-phenylpiperazin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c15-11-10-13-6-8-14(9-7-13)12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H |
InChIキー |
NTIJHCWSVNZYJI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



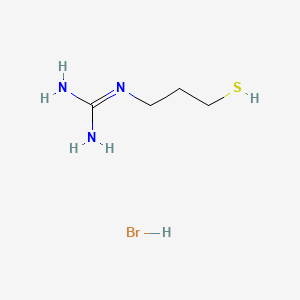

![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
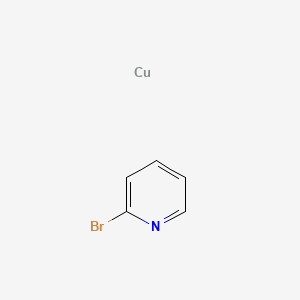

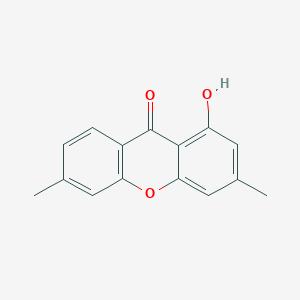
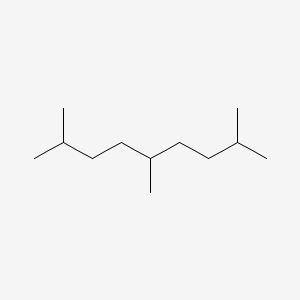
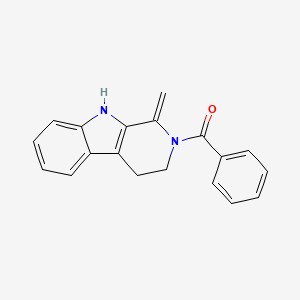
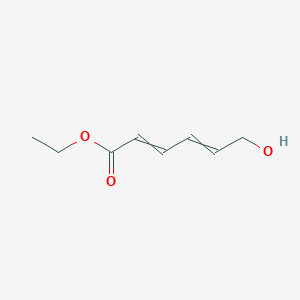

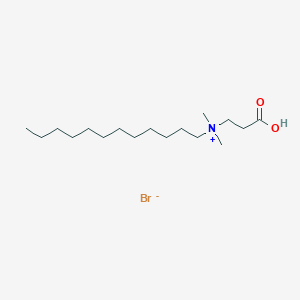
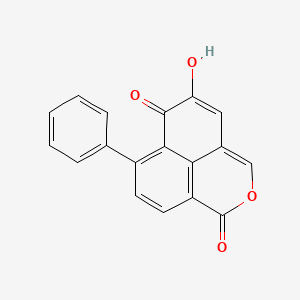
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
